![molecular formula C8H11Cl2NO B1591269 2-(2-Chlorophenoxy)ethanamine hydrochloride CAS No. 26378-54-1](/img/structure/B1591269.png)
2-(2-Chlorophenoxy)ethanamine hydrochloride
Overview
Description
2-(2-Chlorophenoxy)ethanamine hydrochloride, with the CAS Number 26378-54-1, has a linear formula of C8H11Cl2NO . It is used in the synthesis of polymer-bound BOC substituted sulfamides .
Molecular Structure Analysis
The molecular weight of 2-(2-Chlorophenoxy)ethanamine hydrochloride is 208.09 . Its InChI code is 1S/C8H10ClNO.ClH/c9-7-3-1-2-4-8(7)11-6-5-10;/h1-4H,5-6,10H2;1H and the InChI key is WHGGIYJUHBWONH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(2-Chlorophenoxy)ethanamine hydrochloride is a solid at room temperature . It has a molecular weight of 171.63 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 266.2±20.0 °C at 760 mmHg, and a melting point of 39-40°C . Its flash point is 114.8±21.8 °C .Scientific Research Applications
Medicine
In the medical field, 2-(2-Chlorophenoxy)ethanamine hydrochloride is explored for its potential use in drug development. Its structure could be utilized as a building block in the synthesis of more complex molecules that may act on the central nervous system or other specific targets within the body .
Agriculture
This compound may have applications in agriculture, particularly in the synthesis of herbicides or pesticides. Its phenoxy group is structurally similar to that found in some plant growth regulators, suggesting possible uses in controlling unwanted vegetation or pests .
Material Science
In material science, 2-(2-Chlorophenoxy)ethanamine hydrochloride could be investigated for creating novel polymers or coatings. Its ability to interact with various substrates might lead to the development of materials with unique properties, such as enhanced durability or chemical resistance .
Environmental Science
Environmental scientists might study this compound for its degradation products and their impact on ecosystems. Understanding its breakdown could inform the design of environmentally friendly chemicals with reduced persistence in nature .
Biochemistry
Biochemists might be interested in 2-(2-Chlorophenoxy)ethanamine hydrochloride for its potential role in enzyme inhibition studies. It could serve as a precursor for compounds that modulate biochemical pathways, which is crucial for understanding cellular processes .
Pharmacology
In pharmacology, the compound’s effects on various biological systems could be examined. It may serve as a lead compound for the development of new therapeutic agents, with a focus on its pharmacokinetics and pharmacodynamics .
Safety and Hazards
This compound is considered an irritant . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . In case of accidental ingestion, immediate medical assistance should be sought . It should be stored in a cool, dry place, in a tightly closed container, away from heat, sparks, and flame .
properties
IUPAC Name |
2-(2-chlorophenoxy)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-4-8(7)11-6-5-10;/h1-4H,5-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGGIYJUHBWONH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589354 | |
Record name | 2-(2-Chlorophenoxy)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)ethanamine hydrochloride | |
CAS RN |
26378-54-1 | |
Record name | Ethanamine, 2-(2-chlorophenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26378-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Chlorophenoxy)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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